(tert-Butyldimethylsilyloxy)acetaldehyde
Overview
Description
“(tert-Butyldimethylsilyloxy)acetaldehyde” is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
It is often used in the construction of the key tetrahydropyran subunit in a recent synthesis of the marine natural product .
Molecular Structure Analysis
The molecular formula of “(tert-Butyldimethylsilyloxy)acetaldehyde” is C8H18O2Si . Its molecular weight is 174.31 .Chemical Reactions Analysis
“(tert-Butyldimethylsilyloxy)acetaldehyde” is a versatile reagent that can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Physical And Chemical Properties Analysis
“(tert-Butyldimethylsilyloxy)acetaldehyde” is a clear colorless to straw-colored liquid . It has a boiling point of 65 °C/17 mmHg and a specific gravity of 0.93 . It is moisture sensitive and heat sensitive .Scientific Research Applications
Synthetic Glycobiology
- Application Summary: (tert-Butyldimethylsilyloxy)acetaldehyde is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
- Methods of Application: The specific methods of application or experimental procedures would depend on the context of the research. Generally, this compound would be used in a chemical reaction as a reagent, with its role as an aldol donor or acceptor allowing for the controlled production of erythrose .
Total Synthesis of (+)-Ambruticin
- Application Summary: This compound is used as an important reagent in the total synthesis of (+)-ambruticin .
- Methods of Application: The specific methods of application or experimental procedures would depend on the context of the research. Generally, this compound would be used in a chemical reaction as a reagent .
- Results or Outcomes: The outcomes of using this compound in the total synthesis of (+)-ambruticin would likely result in the successful synthesis of this compound .
Total Synthesis of (−)-Laulimalide
- Application Summary: This compound is used as an important reagent in the total synthesis of (−)-laulimalide .
- Methods of Application: The specific methods of application or experimental procedures would depend on the context of the research. Generally, this compound would be used in a chemical reaction as a reagent .
- Results or Outcomes: The outcomes of using this compound in the total synthesis of (−)-laulimalide would likely result in the successful synthesis of this compound .
Total Synthesis of (−)-Salinosporamide A
- Application Summary: This compound is used as an important reagent in the total synthesis of (−)-salinosporamide A .
- Methods of Application: The specific methods of application or experimental procedures would depend on the context of the research. Generally, this compound would be used in a chemical reaction as a reagent .
- Results or Outcomes: The outcomes of using this compound in the total synthesis of (−)-salinosporamide A would likely result in the successful synthesis of this compound .
Total Synthesis of (+)-Leucascandrolide A
- Application Summary: This compound is used as an important reagent in the total synthesis of (+)-leucascandrolide A .
- Methods of Application: The specific methods of application or experimental procedures would depend on the context of the research. Generally, this compound would be used in a chemical reaction as a reagent .
- Results or Outcomes: The outcomes of using this compound in the total synthesis of (+)-leucascandrolide A would likely result in the successful synthesis of this compound .
Safety And Hazards
properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2Si/c1-8(2,3)11(4,5)10-7-6-9/h6H,7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBFFOKESLAUSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400520 | |
Record name | (tert-Butyldimethylsilyloxy)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(tert-Butyldimethylsilyloxy)acetaldehyde | |
CAS RN |
102191-92-4 | |
Record name | (tert-Butyldimethylsilyloxy)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(tert-butyldimethylsilyl)oxy]acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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